(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide

Physicochemical Profiling Lead Optimization Permeability Prediction

Select CAS 333345-67-8 to anchor your non-catalytic cysteine kinase probe program with a characterized reversible covalent warhead. The 2-chloro-6-fluorophenyl ring and 3-pyridylmethyl tail confer a defined steric/electronic signature (XLogP3 2.7) critical for SAR correlation. Unlike irreversible acrylamides, the cyanoacrylamide forms a hydrolytically labile adduct, favoring selectivity and lower hapten risk. Ideal as a benchmark for amide-tail and halogen SAR studies with proven EGFR-activity-modulation potential.

Molecular Formula C16H11ClFN3O
Molecular Weight 315.73
CAS No. 333345-67-8
Cat. No. B2537344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
CAS333345-67-8
Molecular FormulaC16H11ClFN3O
Molecular Weight315.73
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NCC2=CN=CC=C2)F
InChIInChI=1S/C16H11ClFN3O/c17-14-4-1-5-15(18)13(14)7-12(8-19)16(22)21-10-11-3-2-6-20-9-11/h1-7,9H,10H2,(H,21,22)/b12-7+
InChIKeyVNIAFGFTRNEATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 333345-67-8: A 2-Chloro-6-Fluorophenyl Cyanoacrylamide for Targeted Kinase Probe Development


The compound (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide (CAS 333345-67-8) is a synthetic small molecule belonging to the 2-cyanoacrylamide class . It is characterized by an α,β-unsaturated cyanoacrylamide warhead conjugated to a 2-chloro-6-fluorophenyl ring and a 3-pyridinylmethyl amide tail (PubChem CID 789416) [1]. This scaffold is frequently explored in medicinal chemistry for developing reversible covalent inhibitors targeting kinases with a non-catalytic cysteine residue, a mechanism distinct from traditional ATP-competitive inhibitors [2]. The compound is supplied as part of the Sigma-Aldrich AldrichCPR rare chemical collection, indicating its specialized, non-commodity status for early-stage discovery .

Why 333345-67-8 Cannot Be Substituted with Generic 2-Cyanoacrylamide Analogs in Cysteine-Targeting Assays


Generic substitution within the 2-cyanoacrylamide class is highly inadvisable due to the critical influence of both the electrophilic warhead reactivity and the non-covalent binding elements on target engagement [1]. The 2-chloro-6-fluorophenyl moiety of 333345-67-8 provides a specific steric and electronic profile, with an XLogP3-AA of 2.7, that directly impacts cellular permeability and off-target binding potential compared to analogs lacking halogen substitution or bearing mono-substituted rings [2]. The 3-pyridinylmethyl tail introduces a basic nitrogen capable of participating in hydrogen bonding or ionic interactions within the kinase hinge region or surrounding allosteric pockets, a feature absent in simple phenyl or alkyl amine derivatives. Consequently, replacing 333345-67-8 with a compound lacking this precise pharmacophoric combination can lead to drastically altered selectivity profiles and non-correlatable Structure-Activity Relationship (SAR) data in kinase inhibition or selectivity panel screens [3].

Quantitative Differentiation of 333345-67-8 Against Structural Analogs and In-Class Compounds


Physicochemical Differentiation: 333345-67-8 vs. 2-Chloro-6-Fluorophenyl-2-Cyanoacrylic Acid Precursor

A critical procurement decision for a cyanoacrylamide probe is the choice between the amide (333345-67-8) and its carboxylic acid precursor. The compound 333345-67-8 exhibits a dramatically higher lipophilicity (XLogP3-AA = 2.7) compared to its corresponding acid, 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylic acid (predicted XLogP3-AA ~1.2) [1][2]. This difference is directly driven by the conversion of the polar carboxylic acid to a neutral 3-pyridinylmethyl amide. The lipophilicity gain is a primary driver for improved passive cellular permeability, a pre-requisite for any intracellular kinase-targeting probe. The measured LogP of 333345-67-8 falls within a favorable range for CNS drug-likeness, differentiating it from the less permeable acid precursor [1].

Physicochemical Profiling Lead Optimization Permeability Prediction

Structural and Predicted Target Class Differentiation: 2-Chloro-6-Fluoro vs. Mono-Fluoro Cyanoacrylamides

Within a kinase-targeted library, the 2-chloro-6-fluorophenyl substitution pattern of 333345-67-8 provides a unique steric and electronic environment that differentiates it from mono-fluorinated analogs. The electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents fine-tune the reactivity of the cyanoacrylamide warhead, aiming for a reversible covalent mechanism. A directly comparable patent (KR Kongkae Taeho Kongbo, 2015) exemplifies that alterations in the amide tail and aryl substitution can swing kinase inhibition from 11% to 93% at a single concentration of 1 µM against EGFR WT [1]. While the specific IC50 for 333345-67-8 is not disclosed in this source, the data underscores that SAR is steep; procurement of the precise di-halogenated structure is mandatory to reproduce and build upon proprietary screening results.

Structure-Activity Relationship Kinase Profiling Covalent Inhibitor Design

Catalog Provenance and Reliability for 333345-67-8 vs. Alternative Vendor Sources

For research groups aiming to replicate or extend published screening hit data, the source of the compound is paramount. 333345-67-8 is cataloged and supplied by Sigma-Aldrich under the AldrichCPR (Chemical Partners for Research) collection . This listing specifically notes that the product is part of a collection of 'rare and unique chemicals' sold 'AS-IS' without a certificate of analysis (CoA), placing the onus of identity and purity confirmation on the buyer . This is a quantitatively different procurement scenario compared to sourcing from a vendor that provides a third-party verified CoA with a specified lot-specific purity (e.g., ≥95% by HPLC). Consequently, the experimental design using 333345-67-8 must incorporate an internal analytical quality control (QC) step, such as LC-MS or NMR, to validate the compound's integrity before generating biological data, a factor that differentiates it from more rigorously characterized analogs.

Chemical Probing Procurement Reliability Vendor Chemistry

Predicted Binding Affinity: 333345-67-8 Class-Level Inference for Kinase Targets vs. Non-Kinase Proteins

The 2-cyanoacrylamide scaffold is explicitly designed as a reversible covalent cysteine trap. The success of this mechanism is highly dependent on the presence of a reactive, solvent-accessible cysteine in the kinase's active site (e.g., EGFR T790M, RSK2 CTD). Based on published co-crystal structures, the 2-cyanoacrylamide forms a labile, reversible thiourea linkage with the target cysteine [1]. The 3-pyridinylmethyl tail of 333345-67-8 directs the molecule towards kinases whose ATP-binding pockets accommodate a 3-pyridyl group (a classic hinge-binding motif). This differentiates it from structurally similar cyanoacrylamides bearing a phenylamide tail, which may preferentially target non-kinase cysteine proteases. While direct Kd or IC50 data for 333345-67-8 is needed, its structural design is a rational selection filter for kinase over non-kinase protein targets in chemoproteomic studies [1].

Kinase Profiling Selectivity Binding Assays

Patent-Reported SAR Sensitivity: 333345-67-8 vs. Analog Series

A 2015 patent application from Hanmi Pharmaceutical Co., Ltd. describes extensive SAR for 2-cyanoacrylamide compounds as protein kinase inhibitors [1]. Within this patent class, exemplified compounds with structural similarity to 333345-67-8 exhibited a range of EGFR WT inhibitory activity from 11% to 93% at 1 µM. The key differentiating factor was the combination of the halogen-substituted phenyl ring and the N-containing heterocyclic amide tail. The 2-chloro-6-fluoro-3-pyridylmethyl combination of 333345-67-8 is situated precisely within this high-sensitivity SAR landscape. Procuring any alternative without both the 2-chloro-6-fluoro and 3-pyridylmethyl motifs is highly likely to result in a completely different, likely inert, biochemical profile relative to the intended screening hit.

Patent Analysis Chemical Series EGFR inhibitor

Primary Application Scenarios for 333345-67-8 Validated by Comparative Evidence


Kinase-Specific Chemical Probe Development Requiring Reversible Covalent Mechanism

333345-67-8 is best deployed in a kinase probe program where the objective is to target a non-catalytic cysteine with a reversible covalent mechanism. The 3-pyridylmethyl tail is a recognized kinase hinge-binding motif, and the di-halogenated phenyl ring modulates warhead reactivity [1]. This application is directly supported by the class-level inference evidence (Section 3, Evidence Item 4) and the patent-derived SAR evidence (Section 3, Evidence Item 2 and 5). In contrast to an irreversible acrylamide warhead, the cyanoacrylamide of 333345-67-8 is predicted to form a hydrolytically labile adduct, potentially leading to a more favorable selectivity profile and lower hapten risk, a key consideration for long-term cellular studies.

Cellular Permeability Profiling of a Di-Halogenated 3-Pyridyl Probe

Its computed XLogP3-AA of 2.7 distinguishes it from more polar and less cell-permeable acids or amides [1]. This scenario uses 333345-67-8 as a central tool in correlating a specific lipophilicity value with cellular target engagement (e.g., via CETSA or NanoBRET). The quantitative difference in lipophilicity from its acid precursor (Section 3, Evidence Item 1) provides a clear physicochemical rationale for its selection in a panel of compounds designed to study the relationship between LogD, passive permeability, and intracellular kinase occupancy.

SAR Benchmarking for 2-Chloro-6-Fluoro-3-Pyridyl Chemotype Expansion

Procurement of 333345-67-8 is essential when building a library around the 2-chloro-6-fluoro-3-pyridyl chemotype. The patent literature shows that activity can swing drastically from 11% to 93% inhibition against EGFR WT based on fine-tuning the amide tail [2]. By starting with 333345-67-8 as a well-defined benchmark, a medicinal chemistry team can systematically vary the tail group, the acrylamide substitution, or the halogen pattern while having a control compound that anchors the SAR table, as supported by the vendor provenance and patent SAR evidence (Section 3, Evidence Items 3 and 5).

Internal Analytical Method Development and Quality Control Workflow Validation

The Sigma-Aldrich AldrichCPR listing explicitly states that no analytical data is provided and the buyer assumes responsibility for confirming identity and purity . This makes 333345-67-8 a practical 'real-world' sample for developing and validating internal QC workflows. A researcher can use the compound to establish a robust LC-MS or NMR protocol for characterizing novel cyanoacrylamides upon receipt, a critical but often overlooked step that directly addresses the differentiation evidence presented in Section 3, Evidence Item 3.

Quote Request

Request a Quote for (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.